molecular formula C7H5ClN2O B11785176 2-Chlorobenzo[d]oxazol-4-amine

2-Chlorobenzo[d]oxazol-4-amine

Katalognummer: B11785176
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: QZKSCCRBMBGZJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorobenzo[d]oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom at the second position and an amine group at the fourth position. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with urea under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzo[d]oxazol-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chlorobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chlorobenzo[d]oxazol-4-amine stands out due to its unique combination of a chlorine atom and an amine group, which imparts specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

2-chloro-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5ClN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2

InChI-Schlüssel

QZKSCCRBMBGZJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.